
Brivudine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Herpes zoster is a painful and often debilitating viral infection caused by the reactivation of the Varicella-Zoster Virus, the same virus responsible for chickenpox . Brivudine belongs to the class of antiviral drugs called nucleoside analogues, which work by interfering with the replication process of the virus .
Méthodes De Préparation
Brivudine can be synthesized through a multi-step process starting from 5-formyl pyrimidine nucleosides. The initial step involves the condensation of 5-formyl pyrimidine nucleosides with carbon tetrabromide to form 5-(2,2-dibromoethenyl) pyrimidine nucleoside analogs. This is followed by a stereoselective debromination reaction promoted by diethyl phosphite and triethylamine to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Brivudine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form bromovinyluracil, a major metabolite.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the bromovinyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include bromovinyluracil and other derivatives .
Applications De Recherche Scientifique
Treatment of Herpes Zoster
Brivudine has been shown to be significantly more effective than acyclovir in treating herpes zoster. A randomized controlled trial demonstrated that this compound accelerates the resolution of vesicle formation and reduces the duration of pain associated with shingles. Key findings from various studies include:
- Efficacy : this compound was found to terminate vesicle formation more efficiently than acyclovir, with a risk ratio of 1.13 (p=0.014) indicating superior performance in clinical settings .
- Safety Profile : The incidence of treatment-related adverse events was comparable between this compound (7.7%) and acyclovir (10.0%), suggesting a similar safety profile .
Use in Immunocompromised Patients
This compound has also been investigated for its effectiveness in immunocompromised pediatric patients suffering from herpes zoster. A study reported that:
- Outcomes : Among treated patients, 78% showed crusting of lesions within one week, with complete healing observed by week two . This rapid response highlights this compound's potential as an outpatient treatment option for vulnerable populations.
Comparative Efficacy
A meta-analysis encompassing multiple randomized controlled trials indicated that this compound not only improves recovery times but also lowers the incidence of postherpetic neuralgia compared to standard treatments like acyclovir and valaciclovir:
Treatment | Efficacy Improvement | Postherpetic Neuralgia Incidence |
---|---|---|
This compound | Superior (p=0.0002) | Lower incidence (p=0.04) |
Acyclovir | Baseline | Higher incidence |
Valaciclovir | Similar to acyclovir | Similar incidence |
Case Study 1: Immunocompromised Children
In a cohort study involving immunocompromised children, this compound was administered as an outpatient treatment. Results indicated that:
- Healing Rates : By week three, only 12% of patients had not achieved full recovery.
- Safety : No patients required hospitalization, underscoring the drug's tolerability in outpatient settings .
Case Study 2: Adult Patients with Herpes Zoster
In another study focusing on adults with herpes zoster, this compound demonstrated:
- Faster Recovery : Patients receiving this compound experienced shorter durations for blister resolution and pain relief compared to those on acyclovir or valaciclovir.
- Adverse Reactions : The safety profile remained consistent across treatments, with no significant increase in adverse reactions reported .
Mécanisme D'action
Brivudine’s mechanism of action is tied to its status as a nucleoside analogue. It resembles the nucleoside thymidine, a building block used in DNA synthesis. When this compound is taken up by infected cells, it is incorporated into the growing viral DNA chain by the viral enzyme DNA polymerase. this compound lacks a specific chemical group necessary for further DNA chain elongation, resulting in premature termination of the DNA chain. This inhibits the virus’s ability to replicate its genetic material, severely impairing its ability to reproduce and hindering the infection’s progression .
Comparaison Avec Des Composés Similaires
Brivudine is often compared with other antiviral nucleoside analogues such as acyclovir, valacyclovir, and famciclovir. While all these compounds are used to treat herpes zoster, this compound has been shown to be more effective in some studies . Unlike acyclovir and valacyclovir, which require multiple daily doses, this compound is taken once daily, improving patient compliance . Similar compounds include:
- Acyclovir
- Valacyclovir
- Famciclovir
- Idoxuridine
This compound’s unique structure and mechanism of action make it a valuable addition to the arsenal of antiviral medications .
Propriétés
Formule moléculaire |
C11H13BrN2O5 |
---|---|
Poids moléculaire |
333.13 g/mol |
Nom IUPAC |
5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 |
Clé InChI |
ODZBBRURCPAEIQ-DJLDLDEBSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=CBr)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |
Synonymes |
(E)-5-(2-bromovinyl)-2'-deoxyuridine (Z)-5-(2-bromovinyl)-2'-deoxyuridine 5-(2-bromoethenyl)-2'-deoxyuridine 5-(2-bromovinyl)-2'-deoxyuridine 5-BVDU brivudin brivudine E-5-(2-bromovinyl)-dUrd Z-5-(2-bromovinyl)-dUrd Zostex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.